N-(3-chlorophenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(3-Chlorophenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide is a complex acetamide derivative featuring:
- A 3-chlorophenyl group linked to the acetamide nitrogen.
- A 1H-imidazole core substituted at position 2 with a sulfanyl group and at position 5 with a hydroxymethyl group.
- A propan-2-yl carbamoyl methyl side chain at position 1 of the imidazole.
Properties
IUPAC Name |
2-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S/c1-11(2)20-15(24)8-22-14(9-23)7-19-17(22)26-10-16(25)21-13-5-3-4-12(18)6-13/h3-7,11,23H,8-10H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPSEGXYQLHTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chlorophenyl Acetamide Derivatives
Key Observations :
Heterocyclic Sulfanyl Acetamides
Key Observations :
- Sulfanyl Linkage : The target compound’s imidazole-thioether linkage contrasts with thiadiazole-thioethers (), which may alter redox sensitivity and metabolic pathways.
- Regioselectivity : highlights challenges in achieving S-2 substitution in imidazoles, a critical factor in the target compound’s synthesis.
Spectroscopic and Structural Analysis
- IR Spectroscopy : The target compound’s carbonyl (C=O, ~1678 cm⁻¹) and NH stretches (~3291 cm⁻¹) align with analogues like and .
- Crystallography : Dichlorophenyl acetamide derivatives () exhibit conformational flexibility in the solid state, with dihedral angles between aromatic rings ranging 44–77°. This suggests the target compound may adopt multiple bioactive conformations .
- HOMO-LUMO : Theoretical studies on chlorophenyl acetamides () indicate electron-withdrawing groups (e.g., nitro, chlorine) lower HOMO energy, enhancing stability—a property relevant to the target compound’s hydroxymethyl and carbamoyl groups .
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